molecular formula C7H4BrNS B1442659 2-Bromothieno[2,3-b]pyridine CAS No. 72808-92-5

2-Bromothieno[2,3-b]pyridine

Cat. No. B1442659
CAS RN: 72808-92-5
M. Wt: 214.08 g/mol
InChI Key: UAMUSRIEEHYHBP-UHFFFAOYSA-N
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Description

2-Bromothieno[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrNS and a molecular weight of 214.09 . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for 2-Bromothieno[2,3-b]pyridine were not found in the search results, thienopyridines can generally be synthesized using cross-coupling reactions such as the Suzuki-Miyaura reaction .


Molecular Structure Analysis

The molecular structure of 2-Bromothieno[2,3-b]pyridine is characterized by a thieno[2,3-b]pyridine ring system that is substituted with a bromine atom at position 2. The InChI code for this compound is 1S/C7H4BrNS/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H .


Physical And Chemical Properties Analysis

2-Bromothieno[2,3-b]pyridine is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Anticancer Activity

2-Bromothieno[2,3-b]pyridine derivatives have shown promise as anticancer agents. They have been studied for their potential to inhibit various cancer cell lines. The compound’s ability to modulate multidrug resistance makes it a valuable candidate for cancer therapy .

Antiviral Properties

Research indicates that thieno[2,3-b]pyridine compounds exhibit antiviral activities. These properties are particularly relevant in the development of new treatments for viral infections, where the compound could serve as a lead structure for the synthesis of more potent antiviral agents .

Anti-Inflammatory Uses

The anti-inflammatory potential of 2-Bromothieno[2,3-b]pyridine is another area of interest. Its derivatives can be used to develop new anti-inflammatory medications, which could offer alternative treatments for inflammatory diseases .

Antimicrobial Effects

Thieno[2,3-b]pyridine derivatives also possess antimicrobial properties. This makes them useful in the search for new antimicrobial drugs that can combat resistant strains of bacteria and other pathogens .

CNS Disorders Treatment

Compounds based on 2-Bromothieno[2,3-b]pyridine have been investigated for their potential in treating central nervous system (CNS) disorders. Their pharmacological profile suggests they could be effective in managing conditions such as Alzheimer’s disease .

Antidiabetic Potential

The derivatives of 2-Bromothieno[2,3-b]pyridine have been explored for their antidiabetic properties. They could play a role in the development of new therapeutic agents for diabetes management, offering a new avenue for treatment .

Antihypertensive Applications

The antihypertensive activity of thieno[2,3-b]pyridine derivatives is another promising application. These compounds could contribute to the creation of novel blood pressure-lowering medications .

Osteogenic Activities

Lastly, the osteogenic activities of these compounds suggest their use in bone health. They could potentially be used to develop treatments that promote bone growth or repair .

Safety and Hazards

The safety information for 2-Bromothieno[2,3-b]pyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-bromothieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMUSRIEEHYHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729218
Record name 2-Bromothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothieno[2,3-b]pyridine

CAS RN

72808-92-5
Record name 2-Bromothieno[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72808-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromothieno[2,3-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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